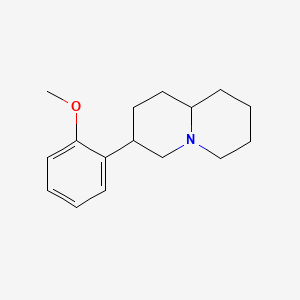

3-(2-Methoxyphenyl)quinolizidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63716-71-2 |

|---|---|

Molecular Formula |

C16H23NO |

Molecular Weight |

245.36 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |

InChI |

InChI=1S/C16H23NO/c1-18-16-8-3-2-7-15(16)13-9-10-14-6-4-5-11-17(14)12-13/h2-3,7-8,13-14H,4-6,9-12H2,1H3 |

InChI Key |

XEAVLJLNCQZBQI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2CCC3CCCCN3C2 |

Origin of Product |

United States |

Synthetic Strategies Towards 3 2 Methoxyphenyl Quinolizidine and Its Analogs

Retrosynthetic Analysis of the 3-(2-Methoxyphenyl)quinolizidine Framework

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to simpler and more readily available starting materials. The primary disconnection often involves breaking one of the C-N bonds within the bicyclic system. This can lead to precursors such as functionalized piperidines or linear amino-alkene or amino-ketone chains that can be cyclized in the final steps.

Another common approach is to disconnect the bond between the quinolizidine (B1214090) core and the 2-methoxyphenyl substituent. This suggests a strategy where the quinolizidine ring system is first constructed and then the aryl group is introduced, or a precursor already bearing the 2-methoxyphenyl group is used in the cyclization. The choice of disconnection is often guided by the desired stereochemistry and the availability of chiral building blocks.

Key Precursors and Synthetic Building Blocks for Quinolizidine Annulation

The synthesis of the quinolizidine ring system relies on a variety of key precursors and building blocks. A fundamental precursor in the biosynthesis of quinolizidine alkaloids is L-lysine. nih.govmdpi.comnih.govrsc.orgmdpi.comresearchgate.net In laboratory synthesis, this amino acid and its derivatives also serve as valuable chiral starting materials.

The biosynthesis of quinolizidine alkaloids begins with the decarboxylation of L-lysine to produce cadaverine. nih.govnih.govmdpi.comresearchgate.net Cadaverine then undergoes oxidative deamination to yield 5-aminopentanal (B1222117), which spontaneously cyclizes to form the Δ¹-piperideine Schiff base, a key intermediate for the formation of the quinolizidine skeleton. nih.govnih.govmdpi.comresearchgate.net

In chemical synthesis, common building blocks include:

Glutaraldehyde and its derivatives: These can react with amines to form the piperidine (B6355638) ring, a core component of the quinolizidine structure.

Piperidine derivatives: Pre-formed piperidine rings with appropriate functional groups are often used as scaffolds for the construction of the second ring.

Linear amino-olefins or amino-ketones: These precursors are designed to undergo intramolecular cyclization to form the bicyclic quinolizidine system.

Pelletierine: This simple piperidine alkaloid is a common biosynthetic building block for many Lycopodium alkaloids and has been a target for numerous total syntheses. acs.org

The choice of precursors is critical for controlling the stereochemistry of the final product, especially when synthesizing specific stereoisomers.

Established Multi-Step Synthesis Pathways for Quinolizidine Ring Systems

A variety of multi-step synthetic pathways have been established for the construction of the quinolizidine ring system. These can be broadly categorized into ring-closing strategies, stereoselective methodologies, and functional group interconversions.

Ring-Closing Strategies (e.g., Intramolecular Cyclization Reactions, Lactim Ether Route, N-Acyliminium Ion Cyclization, Azide-Olefin Cycloaddition)

Several powerful ring-closing strategies are employed to construct the quinolizidine framework.

Intramolecular Cyclization Reactions: This is a common and effective strategy. For instance, an intramolecular heteroatom Michael addition can be used to establish a key stereocenter, followed by a microwave-induced cyclization to form the quinolizidine ring. acs.org Another example involves the intramolecular reductive amination of an enone, which can proceed in one step to afford the desired tricycle as a single diastereomer. nih.gov

Lactim Ether Route: This method has proven effective for the synthesis of various quinolizidine alkaloids, including the indolo[2,3-a]quinolizidine type. jst.go.jp The pathway typically starts from a lactam and proceeds through a lactim ether intermediate. jst.go.jp

N-Acyliminium Ion Cyclization: The intramolecular cyclization of N-acyliminium ions is a powerful tool for constructing nitrogen-containing heterocyclic systems, including indolizidines and quinolizidines. acs.org This method allows for the formation of the bicyclic ring system with good control over stereochemistry.

Azide-Olefin Cycloaddition: Intramolecular [3+2] cycloaddition between an azide (B81097) and an olefin is another strategy to form heterocyclic structures. researchgate.netresearchgate.netyoutube.com This reaction can be a key step in the synthesis of complex alkaloids, including those with a quinolizidine core. researchgate.net

| Ring-Closing Strategy | Description | Key Intermediates |

| Intramolecular Cyclization | Formation of the bicyclic ring from a linear or monocyclic precursor through an internal reaction. | Functionalized piperidines, amino-alkenes/ketones |

| Lactim Ether Route | A pathway starting from a lactam that proceeds through a lactim ether intermediate to form the quinolizidine system. jst.go.jp | Lactams, Lactim ethers jst.go.jp |

| N-Acyliminium Ion Cyclization | Intramolecular reaction of a reactive N-acyliminium ion to form a new C-C bond and close the second ring. acs.org | N-Acyliminium ions |

| Azide-Olefin Cycloaddition | A [3+2] cycloaddition reaction between an azide and an olefin within the same molecule to construct a heterocyclic ring. researchgate.netresearchgate.netyoutube.com | Azido-alkenes |

Stereoselective and Enantioselective Methodologies in Quinolizidine Synthesis (e.g., Aza-Michael Reactions, Organocatalysis)

Controlling the stereochemistry of the quinolizidine core is paramount, and several stereoselective and enantioselective methods have been developed.

Aza-Michael Reactions: The intramolecular aza-Michael reaction is a highly effective method for the asymmetric synthesis of the quinolizidine skeleton. rsc.orgrsc.orgmdpi.comresearchgate.netdntb.gov.ua A double intramolecular aza-Michael reaction of a sulfinyl amine bearing a bis-enone moiety has been shown to proceed with excellent yields and diastereocontrol. rsc.orgrsc.orgresearchgate.netdntb.gov.ua This strategy has been successfully applied to the total synthesis of alkaloids like lasubine I and myrtine. rsc.orgrsc.org

Organocatalysis: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of functionalized quinolizidines. rsc.orgnih.govmun.ca For example, an organocatalytic ketone-nitroalkene Michael addition can produce an enantiomerically enriched γ-nitroketone, which serves as a key precursor for the synthesis of quinolizidine alkaloids. rsc.orgnih.gov Organocatalyzed aza-conjugate addition reactions also provide efficient access to key piperidine intermediates in a diastereoselective manner. chemistryviews.org Recent advancements in organocatalysis continue to provide simple, effective, and highly selective methods for synthesizing a variety of organic compounds. nih.gov

Functional Group Interconversions and Transformations on the Quinolizidine Skeleton

Once the quinolizidine skeleton is constructed, further functionalization is often necessary to arrive at the target molecule. These transformations can include:

Reduction and Oxidation: Reduction of lactams or ketones within the quinolizidine framework is a common step to introduce hydroxyl groups or to complete the formation of the amine bridge. psu.edu Oxidation reactions can be used to introduce carbonyl groups or other functionalities.

Alkylation and Arylation: Introduction of alkyl or aryl substituents at specific positions on the quinolizidine ring is crucial for creating analogs. This can be achieved through various C-C bond-forming reactions.

Esterification and Acylation: The hydroxyl or amino groups on the quinolizidine skeleton can be modified through esterification or acylation to produce a diverse range of derivatives. nih.gov In the biosynthesis of quinolizidine alkaloids, acyltransferases play a key role in these modifications. nih.govmdpi.comresearchgate.net

Catalytic Approaches and Reagents in Quinolizidine Synthesis

A wide array of catalysts and reagents are employed in the synthesis of quinolizidines, facilitating key transformations with high efficiency and selectivity.

Palladium Catalysis: Palladium catalysts are widely used in various steps of quinolizidine synthesis. For example, palladium-catalyzed hydrogenation can facilitate alkene reduction, deprotection, and intramolecular reductive amination in a single step. nih.gov

Ruthenium Catalysis: Ruthenium-based catalysts, such as the Hoveyda-Grubbs catalyst, are instrumental in cross-metathesis reactions to build key enone intermediates. nih.gov

Silver and Copper Catalysis: Silver(I) and copper(II) catalysts have been used in dearomatizing intramolecular cyclization strategies to form quinolizinone scaffolds. researchgate.netyork.ac.ukmanchester.ac.uk

Organocatalysts: As mentioned earlier, various organocatalysts, including those based on thiourea (B124793) and quinine, are used to achieve high enantioselectivity in key bond-forming reactions. rsc.orgnih.govmun.cachemistryviews.orgnih.gov

Lewis Acids: Lewis acids like titanium(IV) isopropoxide and tin(II) triflate are used to promote reactions such as chemoselective allyl transfer and formal [4+2] cycloadditions. thieme-connect.comnih.gov

| Catalyst/Reagent Type | Application in Quinolizidine Synthesis | Example(s) |

| Palladium Catalysts | Hydrogenation, Deprotection, Reductive Amination nih.gov | Pd/C, Pd(PPh₃)₄ |

| Ruthenium Catalysts | Cross-Metathesis nih.gov | Hoveyda-Grubbs Catalyst |

| Silver/Copper Catalysts | Dearomatizing Intramolecular Cyclization researchgate.netyork.ac.ukmanchester.ac.uk | Ag(I), Cu(II) |

| Organocatalysts | Enantioselective Michael/Aza-Michael Additions rsc.orgnih.govmun.cachemistryviews.orgnih.gov | Thiourea derivatives, Quinine |

| Lewis Acids | Allyl Transfer, Cycloadditions thieme-connect.comnih.gov | Ti(Oi-Pr)₄, Sn(OTf)₂ |

Modern and Sustainable Synthetic Considerations (e.g., Green Chemistry Principles)

The application of green chemistry principles to the synthesis of this compound and its analogs is not merely an academic exercise but a practical necessity for the development of sustainable pharmaceutical and chemical industries. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key strategies in this endeavor include the use of catalysis (including biocatalysis and organocatalysis), the development of one-pot and tandem reactions, and the exploration of alternative reaction media and energy sources.

Catalytic Strategies for Enhanced Efficiency and Selectivity

Catalysis lies at the heart of green chemistry, offering pathways to desired molecules with high atom economy and reduced energy consumption. In the context of quinolizidine synthesis, several catalytic approaches have shown promise.

Transition Metal Catalysis: Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as a powerful tool for constructing quinolizinone and indolizine (B1195054) scaffolds from readily available enamides and triazoles. nih.gov This method allows for the direct functionalization of C-H bonds, a process that avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences and reducing waste. While not yet reported for this compound itself, the high regioselectivity and functional group tolerance of these reactions suggest their potential applicability to the synthesis of similarly substituted quinolizidine systems.

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction as a green alternative to metal-based catalysts, which can be toxic and difficult to remove from the final product. researchgate.net Organocatalyzed asymmetric reactions have been successfully employed in the total synthesis of various alkaloids, demonstrating their ability to construct complex chiral structures with high enantioselectivity. rsc.orgresearchgate.net For instance, proline-catalyzed asymmetric cycloadditions have been utilized to create the piperidine skeleton, a key structural motif in quinolizidine alkaloids. researchgate.net The development of organocatalytic cascades, where multiple transformations occur in a single pot, further enhances the sustainability of the synthetic process.

Biocatalysis: Harnessing Nature's Catalysts

Enzymes and whole-cell systems offer an unparalleled level of selectivity and operate under mild, aqueous conditions, making them ideal catalysts from a green chemistry perspective. The biosynthesis of quinolizidine alkaloids in plants, which proceeds via the enzymatic cyclization of lysine-derived cadaverine, provides a blueprint for potential biocatalytic approaches. nih.govmdpi.com

| Catalyst Type | Principle of Sustainability | Potential Application in Quinolizidine Synthesis |

| Transition Metal Catalysts (e.g., Rh, Pd) | High atom economy through C-H activation, reduced number of synthetic steps. | Direct functionalization of precursor molecules to introduce the 2-methoxyphenyl group. |

| Organocatalysts (e.g., Proline derivatives) | Avoidance of toxic heavy metals, often biodegradable. | Asymmetric synthesis of the chiral quinolizidine core. |

| Biocatalysts (e.g., Enzymes, Whole Cells) | High selectivity, mild reaction conditions (aqueous media, ambient temperature), use of renewable resources. | Stereoselective synthesis of chiral intermediates and key bond formations. |

Innovative Reaction Technologies

Beyond the catalyst, the technology used to carry out a reaction can have a profound impact on its sustainability.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. researchgate.netorganic-chemistry.org In flow reactors, reagents are continuously pumped and mixed, allowing for precise control over reaction parameters and often leading to higher yields and shorter reaction times. This technology is particularly well-suited for reactions involving hazardous intermediates or reagents, as the small reaction volume at any given time minimizes risks. organic-chemistry.org The multi-step synthesis of alkaloids has been successfully demonstrated using modular flow reactors, showcasing the potential for automated and highly efficient production. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating. mdpi.com This is due to the direct and efficient heating of the reaction mixture, which can lead to different selectivities compared to conventional methods. Microwave-assisted synthesis has been widely applied to the synthesis of various heterocyclic compounds and represents a promising avenue for the rapid and efficient construction of the quinolizidine framework.

Greener Solvents and Reagents

The vast majority of waste in chemical synthesis comes from solvents. Therefore, the replacement of volatile and toxic organic solvents with greener alternatives is a key goal of sustainable chemistry. Water is the most desirable green solvent, and efforts are underway to develop catalytic systems that are effective in aqueous media. Other alternatives include bio-based solvents and natural deep eutectic solvents (NADES), which are mixtures of natural products like sugars and amino acids that form a liquid with unique solvent properties. researchgate.net Additionally, the use of solid-supported reagents and catalysts can simplify purification procedures, as they can be easily filtered off from the reaction mixture, reducing the need for solvent-intensive chromatographic separations.

Structural Elucidation and Conformational Analysis of 3 2 Methoxyphenyl Quinolizidine

Advanced Spectroscopic Techniques for Structural Confirmation and Characterization

Modern spectroscopy offers a powerful, non-destructive means to probe the molecular structure of 3-(2-Methoxyphenyl)quinolizidine. Each technique provides unique and complementary information, which, when combined, allows for an unambiguous assignment of its chemical identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments is essential for a complete assignment of all proton and carbon signals.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum of this compound would show distinct regions:

Aromatic Region (approx. 6.8-7.3 ppm): Four signals corresponding to the protons on the 2-methoxyphenyl ring.

Methoxyl Protons (approx. 3.8 ppm): A sharp singlet representing the three protons of the -OCH₃ group.

Quinolizidine (B1214090) Ring Protons (approx. 1.2-3.5 ppm): A complex series of overlapping multiplets for the 17 protons on the bicyclic quinolizidine core. The proton at C-3, being attached to the carbon bearing the phenyl substituent, would appear as a distinct multiplet in this region.

¹³C NMR spectroscopy maps the carbon framework of the molecule. The expected spectrum would feature:

Aromatic Carbons (approx. 110-158 ppm): Six signals for the carbons of the methoxyphenyl ring, with the carbon attached to the oxygen appearing most downfield.

Quinolizidine Carbons (approx. 20-65 ppm): Nine distinct signals corresponding to the carbons of the quinolizidine skeleton.

Methoxyl Carbon (approx. 55 ppm): A single signal for the methoxy (B1213986) group's carbon.

2D NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, which is vital for tracing the connections between adjacent protons within the quinolizidine rings and on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the more easily assigned proton spectrum.

Representative NMR Data for this compound This table presents expected chemical shift values based on data from similar quinolizidine alkaloids and methoxy-substituted aromatic compounds. Actual experimental values may vary.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Quinolizidine Ring | 1.2 - 3.5 (complex multiplets) | 20 - 65 |

| Aromatic Ring (C1'-C6') | 6.8 - 7.3 | 110 - 158 |

| Methoxyl Group (-OCH₃) | ~3.8 (singlet) | ~55 |

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of this compound, which in turn provides its exact elemental formula. Techniques like electrospray ionization (ESI) are typically used for such alkaloids. ijpsm.com The high accuracy of HRMS allows differentiation between compounds with the same nominal mass but different elemental compositions.

Furthermore, by inducing fragmentation (MS/MS), a characteristic pattern is produced that offers structural clues. For this compound, expected fragmentation pathways would include:

Cleavage of the bond between C-3 and the methoxyphenyl group, resulting in ions corresponding to each fragment.

Ring-opening and fragmentation of the quinolizidine skeleton, a characteristic pattern for this class of alkaloids. acs.org

Infrared (IR) spectroscopy is a rapid method to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands confirming its key structural features.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C=C | Aromatic Ring Stretching | 1600 - 1450 |

| C-O | Aryl-Alkyl Ether Stretching | ~1250 (asymmetric) & ~1040 (symmetric) |

| C-N | Stretching | 1250 - 1020 |

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can unambiguously determine:

Bond lengths, bond angles, and torsion angles.

The exact conformation of the quinolizidine rings (e.g., chair-chair).

The absolute configuration of the chiral centers (C-3 and C-10a), distinguishing between different stereoisomers. nih.govmdpi.com

Intermolecular interactions in the crystal lattice.

While no public crystal structure for this compound is currently available, analysis of related structures shows how the phenyl substituent's orientation and the quinolizidine ring's puckering are definitively established with this method. mdpi.com

Chiral Purity and Enantiomeric Excess Determination Methods

The this compound molecule possesses at least two chiral centers, meaning it can exist as multiple stereoisomers. Determining the chiral purity, or enantiomeric excess (ee), of a synthetic sample is critical. Common methods include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique where the sample is passed through a column containing a chiral stationary phase. The different enantiomers interact differently with the chiral phase, leading to their separation and allowing for quantification.

NMR Spectroscopy with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent to the NMR sample can cause the signals of the enantiomers to resolve into separate peaks, allowing for the determination of their ratio.

Conformational Preferences and Stereochemical Aspects of the Quinolizidine Ring System (e.g., Cis/Trans Ring Fusions)

The quinolizidine ring system is a bicyclic structure where two six-membered rings share a nitrogen atom and an adjacent carbon. This system can exist in two primary conformations based on the fusion of the rings:

Trans-fused: The hydrogen at the bridgehead carbon (C-10a) and the lone pair on the nitrogen are on opposite sides of the ring system. This is generally the more stable conformation, with both rings adopting a chair-like geometry.

Cis-fused: The bridgehead hydrogen and the nitrogen's lone pair are on the same side. This conformation is typically less stable and more flexible.

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) for Absolute Configuration

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic methods that measure the differential interaction of a chiral molecule with left and right circularly polarized light. These techniques are instrumental in determining the absolute configuration of stereoisomers and analyzing their conformational equilibria in solution.

While specific experimental ORD and ECD data for this compound are not extensively reported in publicly available literature, the principles for determining its absolute configuration can be understood by examining studies on structurally related 3-arylquinolizidine derivatives and other chiral molecules containing similar chromophores.

The ECD spectrum of a chiral molecule is highly sensitive to its stereostructure. The observed Cotton effects, which are the characteristic peaks (positive or negative) in an ECD spectrum, arise from the electronic transitions of the chromophores within the molecule. In the case of this compound, the primary chromophore is the 2-methoxyphenyl group. The electronic transitions of this aromatic ring system are perturbed by the chiral environment of the quinolizidine skeleton, leading to a measurable ECD signal.

The sign and magnitude of the Cotton effects are dictated by the spatial arrangement of the atoms, as described by empirical rules such as the Octant Rule for ketones or the sector rules developed for various aromatic chromophores. For 3-arylquinolizidine derivatives, the sign of the Cotton effect associated with the ¹Lb transition of the benzene (B151609) ring (around 260-280 nm) is often correlated with the absolute configuration at the C-3 position.

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), have become an indispensable tool for predicting ECD spectra. By calculating the theoretical ECD spectra for different possible stereoisomers of this compound, a direct comparison with the experimental spectrum can be made. A good match between the experimental and a calculated spectrum provides strong evidence for the absolute configuration of that particular isomer.

The following interactive data tables illustrate the type of data that would be obtained from ORD and ECD analyses and how they would be interpreted.

Table 1: Hypothetical Optical Rotatory Dispersion (ORD) Data for an Enantiomer of this compound

| Wavelength (nm) | Specific Rotation [α] (degrees) | Interpretation |

| 589 (D-line) | +15.2 | Positive rotation at the sodium D-line |

| 436 | +35.8 | Plain positive dispersion curve |

| 365 | +62.1 | Increasing positive rotation at shorter wavelengths |

| 313 | +110.5 | Approaching a Cotton effect |

| 290 | +250.0 (Peak) | Positive Cotton effect peak, indicative of a specific stereocenter configuration |

| 270 | -150.0 (Trough) | Negative Cotton effect trough, confirming the presence of a chiral chromophore |

Table 2: Hypothetical Electronic Circular Dichroism (ECD) Data for an Enantiomer of this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Electronic Transition | Interpretation of Cotton Effect |

| 275 | +8,500 | ¹Lb (Benzene) | Positive Cotton effect, correlated to the absolute configuration at C-3. |

| 225 | -12,000 | ¹La (Benzene) | Negative Cotton effect, related to the helicity of the quinolizidine ring and aryl group orientation. |

| 205 | +20,000 | ¹B (Benzene) | Strong positive Cotton effect, providing further confirmation of the overall stereochemistry. |

By analyzing the signs and intensities of the Cotton effects in the experimental ORD and ECD spectra and comparing them with established empirical rules and theoretical calculations for related quinolizidine alkaloids, the absolute configuration of the stereocenters in this compound can be confidently assigned. This detailed structural information is crucial for understanding its chemical behavior and biological interactions.

Reactivity, Derivatization, and Analog Development of 3 2 Methoxyphenyl Quinolizidine

Chemical Transformations on the Quinolizidine (B1214090) Ring System

The quinolizidine skeleton, a defining feature of numerous alkaloids, offers several sites for chemical modification. nih.govmdpi.comfrontiersin.orgnih.gov These transformations can alter the steric and electronic properties of the molecule, significantly influencing its biological profile.

Reactions Involving the Bridgehead Nitrogen Atom (e.g., N-Alkylation, N-Functionalization)

The tertiary bridgehead nitrogen atom in the quinolizidine ring is a key site for functionalization due to its nucleophilic character.

N-Alkylation: The lone pair of electrons on the nitrogen atom can readily react with various electrophiles, most commonly alkyl halides, to form quaternary ammonium (B1175870) salts. The reaction typically proceeds via an SN2 mechanism. The choice of the alkylating agent can be varied to introduce a wide range of substituents, from simple methyl and ethyl groups to more complex side chains.

| Reagent | Product Type | Typical Conditions | Reference |

| Alkyl Halide (e.g., CH₃I, C₂H₅Br) | Quaternary Ammonium Salt | Solvent (e.g., Acetone, CH₃CN), Room Temperature or gentle heating | General Knowledge |

| Benzyl Halide | N-Benzyl Quaternary Salt | Solvent (e.g., DMF, CH₃CN), Base (e.g., K₂CO₃) | General Knowledge |

N-Oxidation: The nitrogen atom can also be oxidized to form the corresponding N-oxide. nih.govacs.orgnih.gov This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide can influence the molecule's polarity, solubility, and metabolic stability. Naturally occurring quinolizidine alkaloids are often found as their N-oxide derivatives. nih.govacs.org

| Reagent | Product Type | Typical Conditions | Reference |

| Hydrogen Peroxide (H₂O₂) | N-Oxide | Aqueous solution, gentle heating | nih.gov |

| m-CPBA | N-Oxide | Chlorinated solvent (e.g., CH₂Cl₂), Room Temperature | nih.gov |

Functionalization of the Quinolizidine Carbon Skeleton (e.g., Oxidations, Reductions, Side-Chain Modifications)

The carbon framework of the quinolizidine ring, while generally stable, can undergo several transformations under specific conditions.

Oxidations: Oxidation of the quinolizidine ring can lead to the formation of lactams. For instance, oxidation at the carbon adjacent to the nitrogen can yield a carbonyl group, a feature present in many naturally occurring quinolizidine alkaloids like lupanine. nih.gov Such transformations can be achieved using various oxidizing agents. Furthermore, dehydrogenation reactions can introduce unsaturation into the ring system. frontiersin.orgnih.gov

Reductions: While the quinolizidine ring in 3-(2-methoxyphenyl)quinolizidine is already saturated, in related synthetic precursors or derivatives containing double bonds, catalytic hydrogenation is a common method to achieve a fully saturated skeleton.

C-H Activation: Modern synthetic methods, such as transition metal-catalyzed C-H activation, offer powerful tools for the direct functionalization of the quinolizidine carbon skeleton. nih.govnih.gov These methods can enable the introduction of various functional groups at positions that are otherwise difficult to access, providing a direct route to novel analogs.

Modifications and Substitutions on the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl substituent provides a versatile handle for a wide array of chemical modifications, primarily through reactions on the aromatic ring.

Electrophilic Aromatic Substitution Reactions

The 2-methoxyphenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group, which directs incoming electrophiles to the ortho and para positions. The bulky quinolizidine substituent is likely to sterically hinder the positions ortho to the point of attachment. Therefore, electrophilic substitution is expected to occur predominantly at the positions para and ortho to the methoxy group.

| Reaction Type | Reagent | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro and 6-Nitro derivatives |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 4-Bromo/Chloro and 6-Bromo/Chloro derivatives |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 4-Acyl derivative |

| Friedel-Crafts Alkylation | Alkyl halide/AlCl₃ | 4-Alkyl derivative |

Palladium-Catalyzed Coupling Reactions for Aromatic Diversification

To further diversify the aromatic moiety, palladium-catalyzed cross-coupling reactions are invaluable. These reactions typically require the presence of a halide or triflate group on the aromatic ring, which can be introduced via electrophilic halogenation.

Suzuki Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the halogenated derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is highly versatile for introducing new aryl or vinyl substituents.

Heck Coupling: The Heck reaction couples the aryl halide with an alkene, providing a route to introduce alkenyl side chains.

Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the aromatic ring.

Negishi Coupling: Involving the coupling of an organozinc reagent with the aryl halide, the Negishi coupling is another effective method for C-C bond formation. organic-chemistry.org

These coupling reactions provide access to a vast chemical space of analogs with diverse functionalities on the phenyl ring.

Synthesis of Structurally Diverse Analogs and Derivatives of this compound

The development of structurally diverse analogs of this compound is key to understanding its therapeutic potential. Synthetic strategies can be designed to systematically modify different parts of the molecule. The synthesis of related 4-arylquinolizidine alkaloids, such as lasubine II and subcosine II, provides a roadmap for constructing the core scaffold. acs.orgfigshare.comresearchgate.netacs.org

A general approach to a library of analogs could involve:

Synthesis of the Core Structure: Employing methods analogous to the synthesis of lasubine II, a range of 3-arylquinolizidine cores with different substituents on the phenyl ring can be prepared. acs.org

Derivatization of the Quinolizidine Ring: The synthesized cores can then be subjected to reactions targeting the quinolizidine system, such as N-alkylation to introduce various side chains at the nitrogen atom, or oxidation to form lactam derivatives.

Functionalization of the Phenyl Ring: For cores with appropriate functional handles (e.g., a halogen), palladium-catalyzed cross-coupling reactions can be used to introduce a wide array of substituents, including other aromatic rings, alkyl chains, and amino groups.

By combining these approaches, a comprehensive library of analogs can be generated, allowing for a thorough investigation of the structure-activity relationship of this class of compounds.

Regioselective and Stereoselective Aspects of Derivatization Reactions

The development of new analogs from a core scaffold like this compound hinges on the ability to perform chemical modifications in a controlled and predictable manner. Regioselective and stereoselective derivatization reactions are paramount, as the specific placement and three-dimensional orientation of new functional groups can drastically alter the molecule's biological and physical properties. Research into the functionalization of related saturated heterocyclic systems, such as piperidines, provides a strong framework for understanding the potential strategies for the targeted derivatization of the quinolizidine nucleus. nih.gov

A primary challenge in derivatizing saturated rings like the quinolizidine system is the chemical similarity of the various C-H bonds. Modern synthetic methods, particularly those involving transition metal catalysis, have emerged as powerful tools to overcome this lack of inherent reactivity and to direct functionalization to specific sites. Catalyst-controlled C-H functionalization, for instance, has been successfully applied to piperidine (B6355638) rings, demonstrating that the choice of catalyst and the nature of the nitrogen-protecting group can dictate the position of derivatization. nih.gov In these systems, rhodium-catalyzed reactions involving donor/acceptor carbenes have enabled site-selective C-H insertion. For example, specific rhodium catalysts can selectively functionalize the C-2 or C-4 positions of a piperidine ring, depending on the catalyst's ligand architecture and the electronic and steric properties of the N-protecting group. nih.gov This principle is directly applicable to the this compound scaffold, suggesting that a judicious selection of catalysts and N-acyl or N-sulfonyl protecting groups could steer derivatization to desired positions on the quinolizidine core.

Beyond direct C-H activation, indirect methods involving the modification of unsaturated precursors offer another layer of control. A powerful strategy involves the asymmetric cyclopropanation of a tetrahydropyridine-like intermediate, which would be an unsaturated version of the quinolizidine core. nih.gov This step can be catalyzed to produce a bicyclic cyclopropane (B1198618) intermediate with high diastereoselectivity and enantioselectivity. Subsequent reductive ring-opening of the strained cyclopropane ring can be controlled to introduce substituents at a specific position, such as C-3, with defined stereochemistry. nih.gov The outcome of such derivatizations can also be influenced by the inherent stereochemistry of the starting material, as seen in reactions with other quinolizidine alkaloids where the diastereomeric nature of the substrate affects reaction pathways and product yields. nih.gov

The table below summarizes potential strategies for the controlled functionalization of the quinolizidine ring, based on established methods for related heterocyclic systems. nih.gov

| Target Position | Methodology | Key Controlling Factors | Stereochemical Outcome |

| C-2 | Direct C-H Functionalization | Rhodium Catalyst (e.g., Rh₂(R-TPPTTL)₄), N-Protecting Group (e.g., N-brosyl) | High diastereoselectivity and enantioselectivity |

| C-4 | Direct C-H Functionalization | Rhodium Catalyst (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄), N-Protecting Group (e.g., N-α-oxoarylacetyl) | High diastereoselectivity and enantioselectivity |

| C-3 | Indirect Functionalization | Asymmetric cyclopropanation of an unsaturated precursor followed by reductive ring-opening | Regio- and stereoselectivity controlled by catalyst and reducing agent |

Novel Functionalization Approaches (e.g., Thionation, Click Chemistry Applications)

To further expand the chemical diversity of this compound analogs, novel functionalization approaches are being explored. These methods introduce unique functional groups or employ highly efficient and modular reaction platforms to rapidly generate libraries of new compounds.

Thionation

Thionation is a chemical transformation that replaces a carbonyl oxygen atom with a sulfur atom, typically yielding a thiocarbonyl compound. This modification can significantly alter a molecule's electronic properties, hydrogen bonding capacity, and metabolic stability. The most common reagent used for this purpose is 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, widely known as Lawesson's reagent (LR). nih.gov Mechanistic studies have shown that the reaction is not a simple nucleophilic attack but proceeds through a two-step mechanism involving a concerted cycloaddition between the carbonyl and a monomer of LR, followed by a cycloreversion to yield the thiocarbonyl product. acs.org

Research on the direct thionation of structurally related quinolizidine alkaloids, such as cytisine (B100878) and its derivatives, has established the feasibility and selectivity of this approach. nih.gov It was found that carrying out the reaction in boiling toluene (B28343) with 0.5 equivalents of Lawesson's reagent is highly effective for converting the 2-pyridone core of these alkaloids into the corresponding thio-analogs. nih.gov However, the reactivity is dependent on the type of carbonyl group present. For derivatives containing amide functionalities, such as 3-carboxamides, a simple thionation of the amide carbonyl to a thioamide is preferred, and complete thionation of all carbonyls may require an excess of Lawesson's reagent. nih.gov The stereochemistry of the starting material can also play a role in the success of the reaction, particularly with more complex adducts. nih.gov

| Substrate Type | Reagent Stoichiometry | Primary Product | Reference |

| Quinolizidine Alkaloid (pyridone core) | 0.5 eq. Lawesson's Reagent | Thio-analog of the pyridone | nih.gov |

| 3-Carboxamide of Quinolizidine | >0.5 eq. Lawesson's Reagent | Thioamide | nih.gov |

| 2-Oxo or 4-Oxo Quinolizidine Derivative | >0.5 eq. Lawesson's Reagent | Thioamide | nih.gov |

Click Chemistry Applications

Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, generating minimal byproducts. nih.gov The premier example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which joins a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. researchgate.netnih.gov This reaction is exceptionally reliable and proceeds under mild, often aqueous, conditions, making it an ideal tool for late-stage functionalization and the modular construction of compound libraries. illinois.edu

For a molecule like this compound, the application of click chemistry first requires the installation of either an azide or a terminal alkyne "handle" onto the quinolizidine scaffold. This could be achieved through standard synthetic transformations at various positions. Once this functionalized precursor is obtained, it can be "clicked" with a diverse array of complementary building blocks (alkynes or azides) to rapidly generate a large family of novel analogs. researchgate.net This modular approach allows for the systematic exploration of how different substituents, attached via the triazole linker, affect the molecule's properties.

The resulting 1,2,3-triazole ring is more than just a passive linker. It is a stable, aromatic heterocycle that is often considered a bioisostere of an amide bond, as it shares similar electronic properties and hydrogen-bonding capabilities but is resistant to hydrolysis. nih.gov This stability and its contribution to water solubility make the triazole linkage a valuable component in analog design. nih.gov

| Quinolizidine Precursor | Click Partner | Resulting Structure | Potential Advantage |

| Azide-functionalized quinolizidine | Various terminal alkynes | Library of quinolizidine-triazole-R¹ conjugates | Rapid diversification, introduction of new pharmacophores |

| Alkyne-functionalized quinolizidine | Various azides (R²-N₃) | Library of quinolizidine-triazole-R² conjugates | Modular synthesis, stable amide bioisostere linkage nih.gov |

Mechanistic Investigations of Biological Activities of Quinolizidine Compounds

Molecular Target Identification and Validation (Non-Clinical Context)

The biological effects of quinolizidine (B1214090) alkaloids stem from their interactions with various molecular targets. Due to their structural similarity to neurotransmitters, many quinolizidine compounds are known to target neuroreceptors and ion channels in both insects and vertebrates. nih.gov The identification of these targets is a crucial first step in understanding their mechanism of action. For instance, derivatives of the quinolizidine alkaloid sophoridine (B192422) have been identified as inhibitors of histone deacetylases (HDACs), which are critical epigenetic modulators. nih.gov Similarly, derivatives of lupinine (B175516), another quinolizidine alkaloid, have been found to target acetylcholinesterase (AChE), an important enzyme in the nervous system. nih.gov The validation of these targets often involves a combination of binding assays, enzymatic assays, and cellular functional studies to confirm the interaction and its biological consequence.

Enzyme Inhibition Mechanisms and Kinetics (e.g., Glycosidase Inhibition, Sirtuin Inhibition, Cholinesterase Inhibition, Metabolic Enzyme Modulation)

Quinolizidine compounds have been shown to inhibit a variety of enzymes through different mechanisms.

Cholinesterase Inhibition : In the context of Alzheimer's disease, where acetylcholinesterase (AChE) inhibitors are a primary treatment, novel lupinine derivatives have been synthesized and evaluated for their AChE inhibitory activity. nih.gov A study involving 13 new lupinine triazole derivatives and 50 commercial lupinine-based esters identified a potent inhibitor, [1S,9aR)-1-((4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-2H-quinolizine]. nih.gov Kinetic analysis revealed that this compound acts as a mixed-type AChE inhibitor, indicating that it binds to both the free enzyme and the enzyme-substrate complex. nih.gov

Histone Deacetylase (HDAC) Inhibition : Derivatives of the quinolizidine alkaloid sophoridine have been designed as HDAC inhibitors. One such derivative demonstrated low nanomolar inhibitory potency against HDAC1, HDAC3, and HDAC6, highlighting its potential in cancer therapy. nih.gov

The inhibitory activities of selected quinolizidine derivatives are summarized in the table below.

| Compound Class | Target Enzyme | Test Compound Example | Activity (IC₅₀) | Inhibition Type |

| Sophoridine Derivative | Histone Deacetylase 1/3/6 | Sophoridine Hydroxamic Acid Derivative | 1.17 µM (in CAL-51 cells) | Not specified |

| Lupinine Derivative | Acetylcholinesterase (AChE) | [1S,9aR)-1-((4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-2H-quinolizine] | Not specified | Mixed-type |

Receptor Binding and Ligand-Receptor Interaction Studies (e.g., Opioid Receptors, Dopamine (B1211576) Receptors)

The structural scaffold of quinolizidine alkaloids makes them suitable candidates for interacting with various receptors, particularly those in the central nervous system.

Dopamine Receptors : Synthetic quinolizidine derivatives of 3-(3-hydroxyphenyl)-N-(n-propyl)piperidine (3-PPP) have been studied for their activity at dopamine D2 receptors. nih.gov These studies help to map the receptor topography, suggesting the presence of a "propyl cleft" which accommodates the ligand. nih.gov Further research on indolizidine and quinolizidine derivatives of 3-PPP showed that specific stereoisomers could act as selective autoreceptor agonists, unselective agonists, or weak antagonists, demonstrating the high degree of stereoselectivity in ligand-receptor interactions. nih.gov For example, the 8R enantiomer of an equatorial indolizidine derivative was found to be an unselective dopamine agonist, while the 8S enantiomer was a weak antagonist. nih.gov

Opioid Receptors : While direct studies on 3-(2-Methoxyphenyl)quinolizidine are lacking, the broader field of G protein-coupled receptor (GPCR) ligands includes compounds with mixed affinities. For instance, certain ligands show high affinity for both nociceptin/orphanin FQ (NOP) and µ-opioid receptors. nih.gov Structural studies of the δ-opioid receptor have revealed key determinants for agonist recognition and receptor activation, which could inform the design of novel quinolizidine-based opioid receptor ligands. nih.gov

The table below presents binding affinity data for a representative dopamine receptor ligand.

| Compound | Target Receptor | Binding Affinity (EC₅₀) |

| PIP3EA | D(4) dopamine receptor | 2.6 nM |

Elucidation of Molecular Mechanisms of Action at the Cellular or Sub-Cellular Level (e.g., Pathway Modulation, Ion Channel Interactions, Biofilm Disruption)

Mechanistic studies extend beyond target binding to elucidate the downstream cellular consequences. Research on sophoridine-based HDAC inhibitors in triple-negative breast cancer cells provides a clear example. nih.gov Treatment with a novel sophoridine derivative was found to:

Induce apoptosis (programmed cell death). nih.gov

Cause cell cycle arrest in the S phase. nih.gov

Decrease the expression of DNA methyltransferases (DNMT1, DNMT3a, and DNMT3b) by down-regulating phosphor-ERK1/2. nih.gov

Block the PI3K/AKT/mTOR signaling pathway in cancer cells with specific mutations (PIK3CA and PTEN-mutant). nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding of Quinolizidine Scaffolds

SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. Such studies provide insights into the mechanism of action by identifying the key chemical features required for target interaction.

For Dopamine Receptor Ligands : Studies on indolizidine and quinolizidine derivatives of 3-PPP revealed that the stereochemistry and conformation are critical for activity. nih.gov The orientation of substituents on the quinolizidine ring system dictates whether a compound will act as an agonist or antagonist at dopamine receptors. nih.govnih.gov

For Cholinesterase Inhibitors : A SAR model developed for 50 lupinine esters distinguished active from non-active compounds based on five key physicochemical features. nih.gov This model can guide the future design of more potent AChE inhibitors based on the lupinine scaffold. nih.gov

General Principles : In many classes of biologically active molecules, including those with structures related to quinolizidines, features like the presence and position of methoxy (B1213986) groups and hydroxyl groups can significantly enhance or reduce activity, such as anti-inflammatory or neuroprotective effects. mdpi.com The lipophilicity and electronic distribution within the molecule are also crucial factors. nih.gov

Biosynthetic Pathways and Enzymology of Naturally Occurring Quinolizidine Alkaloids

Naturally occurring quinolizidine alkaloids (QAs) are primarily found in the Fabaceae (legume) family. nih.gov Their biosynthesis is a subject of ongoing research, with the core pathway originating from the amino acid L-lysine. nih.govnih.govfrontiersin.org

The key steps in the biosynthesis of the quinolizidine skeleton are:

Decarboxylation : L-lysine is decarboxylated to form cadaverine. This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC), which is a key regulatory point in the pathway. nih.govmdpi.com

Oxidative Deamination : Cadaverine is then oxidatively deaminated by a copper amine oxidase (CuAO) to produce 5-aminopentanal (B1222117). nih.govmdpi.com

Cyclization : 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine. nih.gov

Skeleton Formation : Further enzymatic steps, which are not all fully characterized, lead to the formation of the tetracyclic QA skeleton, from which a diverse array of over 200 different QAs are derived through tailoring reactions like oxygenation, dehydrogenation, and esterification. nih.govrsc.org

This biosynthesis primarily occurs in the green, aerial parts of the plant, with the resulting alkaloids being transported via the phloem and often accumulating in the seeds and epidermis, where they serve as a chemical defense against herbivores. nih.gov

In Vitro Mechanistic Assays and Cellular Pathway Analysis (e.g., NF-κB signaling, Protein Translation Suppression)

A variety of in vitro assays are employed to dissect the molecular mechanisms of quinolizidine compounds. Western blot analysis is a common technique used to quantify changes in protein expression levels within specific signaling pathways. For example, in the study of sophoridine derivatives, Western blotting was used to confirm the down-regulation of proteins in the ERK and PI3K/AKT/mTOR pathways, such as DNMT1, DNMT3a, and phosphor-ERK1/2, providing direct evidence of pathway modulation at the protein level. nih.gov Cellular functional assays, such as those measuring apoptosis and cell cycle progression, are also critical tools for understanding the ultimate cellular fate induced by these compounds. nih.gov

Emerging Non Biological Applications and Future Prospects

Utility of Quinolizidine (B1214090) Scaffolds in Catalysis and Asymmetric Synthesis

The rigid, chiral framework of certain quinolizidine alkaloids makes them highly valuable as ligands in asymmetric synthesis, a field focused on creating chiral molecules with a specific three-dimensional arrangement. One of the most prominent examples is (-)-sparteine, a tetracyclic quinolizidine alkaloid. rsc.org It is widely employed as a chiral ligand in numerous chemical reactions, helping to control the stereochemical outcome of a reaction to favor the formation of one enantiomer over another. rsc.orgresearchgate.net

The utility of sparteine (B1682161) and its derivatives stems from their ability to form stable complexes with metal catalysts or to act as organocatalysts themselves. This coordination influences the spatial orientation of reactants, guiding the synthetic pathway towards a desired stereoisomer. The development of methods to create functionalized sparteine derivatives is an active area of research, aiming to expand the toolkit of chiral ligands available for fine-tuning asymmetric transformations. researchgate.net

Development of Quinolizidine Derivatives as Chemical Probes for Biological Systems

The intrinsic properties of the quinolizidine ring system, particularly its ability to interact with biological molecules and its potential for fluorescence, are being harnessed to develop chemical probes. These tools are crucial for visualizing and studying complex biological processes in real-time.

Researchers have investigated benzo[a]quinolizidine derivatives as potential fluorescent probes for DNA. tandfonline.com These compounds were found to exhibit native fluorescence that is quenched upon interaction with DNA, allowing for the study of this binding event through spectrofluorimetric techniques. tandfonline.com Similarly, certain quinolizinium (B1208727) salts, which possess the core quinolizine structure, have been identified as fluorescent probes that specifically target and accumulate in lysosomes, a key organelle within cells. researchgate.net This discovery opens the door to designing quinolizidine-based probes for imaging specific subcellular compartments. While not strictly quinolizidines, related quinoline-based fluorescent probes have been successfully developed for detecting specific biomolecules and ions, such as α1-adrenergic receptors and lysine (B10760008), demonstrating the versatility of such nitrogen-containing heterocyclic scaffolds in probe design. nih.govmdpi.com

Table 1: Examples of Quinolizidine and Related Derivatives as Chemical Probes

| Compound Class | Target/Application | Principle of Detection | Reference |

| Benzo[a]quinolizidines | DNA | Fluorescence quenching | tandfonline.com |

| Quinolizinium Salts | Lysosomes | Fluorescence imaging | researchgate.net |

| Quinolimide Derivatives | Zinc Ions (Zn²⁺) | Fluorescence turn-on | bohrium.com |

| Quinoline-based Thiosemicarbazones | Fluoride and Cyanide Ions | Colorimetric sensing | nih.gov |

Potential Applications in Materials Science and Polymer Chemistry (as structural motifs)

The application of quinolizidine scaffolds as structural motifs in materials science and polymer chemistry is a largely unexplored but potentially fruitful area. While direct examples of quinolizidine-containing polymers are scarce in current literature, the properties of related heterocyclic compounds suggest potential avenues for development. For instance, polymers incorporating the quinoline (B57606) scaffold have been synthesized and investigated for applications such as drug delivery. nih.gov These polymers can exhibit responsiveness to stimuli like pH, which is a valuable property for controlled release systems. nih.gov

Furthermore, quinoidal structures, which can be conceptually related to the unsaturated precursors of quinolizidines, have been a focus in the development of novel semiconducting polymers. rsc.org The incorporation of the rigid, nitrogen-containing quinolizidine motif into polymer backbones could impart unique conformational, electronic, and self-assembly properties. These characteristics are critical for the design of advanced materials for electronics, optics, or functional coatings. Future research may focus on synthesizing monomers based on functionalized quinolizidines and exploring their polymerization to create novel materials with tailored properties.

Future Directions in Novel Synthetic Methodologies for Complex Quinolizidine Derivatives

The continued exploration of quinolizidine derivatives for various applications necessitates the development of more efficient and versatile synthetic methods. A key future direction is the creation of complex, functionalized quinolizidine scaffolds from simple starting materials. One promising strategy involves the use of sugar-derived lactams to produce polyhydroxylated quinolizidine and indolizidine structures through one-pot tandem reactions. nih.gov This approach allows for the rapid assembly of complex, stereochemically rich bicyclic products that are valuable building blocks for natural product synthesis. nih.gov

Advanced Computational Approaches for Rational Design and Mechanistic Prediction

Computational chemistry is becoming an indispensable tool in the design and study of novel molecules, including quinolizidine derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling, for example, establishes a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govnih.gov Although many QSAR studies have focused on related quinolone and quinoline derivatives, the same principles can be applied to quinolizidines. nih.govtrdizin.gov.tr By analyzing a series of quinolizidine compounds, QSAR models can predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts towards more potent candidates and reducing the need for extensive screening. mdpi.comunram.ac.id

Other computational methods like molecular docking and molecular dynamics simulations can provide detailed insights into how a quinolizidine derivative might bind to a specific biological target, such as a receptor or enzyme. nih.gov These simulations can predict binding affinities and identify key interactions at the atomic level, facilitating the rational design of molecules with improved specificity and efficacy. nih.gov For mechanistic prediction, computational tools can model reaction pathways, helping to understand not only how a molecule exerts its biological effect but also how it might be metabolized or how it functions in a catalytic cycle. mdpi.com

Table 2: Computational Tools in Quinolizidine Research

| Computational Method | Application | Potential Outcome | Reference |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity from chemical structure | Guide synthesis of more potent compounds; reduce experimental screening | nih.govnih.govtrdizin.gov.tr |

| Molecular Docking | Simulate binding of a molecule to a target protein | Predict binding affinity and orientation; rationalize structure-activity relationships | nih.gov |

| Molecular Dynamics (MD) | Simulate the movement of a molecule and its target over time | Understand the stability of the ligand-protein complex; reveal conformational changes | nih.gov |

| Pharmacophore Modeling | Identify essential 3D features for biological activity | Design novel compounds with desired features; virtual screening of compound libraries | nih.gov |

Exploration of Undiscovered Mechanistic Biological Targets and Novel Modalities for Quinolizidine Compounds

The diverse pharmacological activities of quinolizidine alkaloids, including anticancer, anti-inflammatory, and antiviral effects, suggest that they interact with a wide range of biological targets. nih.govnih.gov However, for many of these compounds, the precise molecular mechanisms and direct protein targets remain to be fully elucidated. A significant future prospect lies in the systematic exploration of these undiscovered targets. This can be achieved through modern chemical biology approaches, such as affinity chromatography and activity-based protein profiling, using functionalized quinolizidine derivatives as probes.

Identifying novel biological targets will open up new therapeutic avenues for quinolizidine-based drugs. nih.gov Furthermore, there is a need to expand the chemical diversity of quinolizidine libraries through synthetic modifications to explore new bioactivities and improve drug-likeness. acs.org Research is moving towards creating derivatives that can overcome drug resistance or act on previously "undruggable" targets. By understanding the full spectrum of their biological interactions, scientists can develop novel treatment modalities and repurpose existing quinolizidine compounds for new diseases, ultimately harnessing the full therapeutic potential of this versatile chemical scaffold. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.